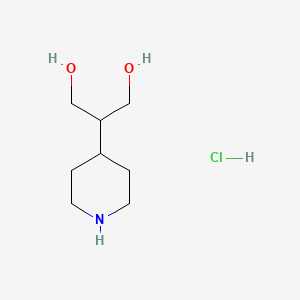

2-(Piperidin-4-YL)propane-1,3-diol hydrochloride

Beschreibung

2-(Piperidin-4-YL)propane-1,3-diol hydrochloride (CAS: 884535-04-0) is a piperidine-derived compound featuring a propane-1,3-diol moiety attached to the 4-position of the piperidine ring, with a hydrochloride counterion enhancing its solubility . The compound is utilized in research settings, particularly in medicinal chemistry, due to its structural similarity to bioactive molecules targeting neurological and metabolic pathways. It is synthesized with a purity of 95%, as noted in commercial catalogs .

Eigenschaften

IUPAC Name |

2-piperidin-4-ylpropane-1,3-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c10-5-8(6-11)7-1-3-9-4-2-7;/h7-11H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIRVBJXMHRAGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(CO)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-4-YL)propane-1,3-diol hydrochloride typically involves the following steps:

Piperidine Derivation: Piperidine is reacted with appropriate halides to introduce the piperidine ring.

Propane-1,3-diol Attachment: The piperidine derivative is then reacted with propane-1,3-diol under controlled conditions to form the desired compound.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reactant concentrations. Continuous flow chemistry and batch processing are common methods employed to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Piperidin-4-YL)propane-1,3-diol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce different substituents onto the piperidine ring or the propane-1,3-diol moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various halides and nucleophiles can be used for substitution reactions, with conditions tailored to the specific reagents.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Synthesis Overview

The synthesis of 2-(Piperidin-4-YL)propane-1,3-diol hydrochloride typically involves several steps:

- Piperidine Derivation : Piperidine is reacted with appropriate halides.

- Propane-1,3-diol Attachment : The piperidine derivative is then reacted with propane-1,3-diol.

- Hydrochloride Formation : Hydrochloric acid is added to form the hydrochloride salt .

Chemistry

The compound serves as a crucial building block in organic synthesis. It is used to create more complex molecules and can undergo various chemical reactions:

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Varies |

| Reduction | Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) | Varies |

| Substitution | Various halides | Tailored conditions |

Biology

In biological research, this compound is utilized in biochemical assays and as a probe in studies investigating enzyme interactions and cellular processes. Notably, it has been shown to interact with various biological targets, potentially influencing neurotransmission and metabolic pathways .

Medicine

The compound exhibits promising therapeutic potential:

- Neurodegenerative Disorders : Its ability to inhibit acetylcholinesterase (AChE) suggests potential applications in treating Alzheimer's disease by enhancing cholinergic signaling.

- Antimicrobial Activity : Research indicates that it may possess antibacterial properties against certain strains, paving the way for new antibiotic development .

- Analgesic Effects : Preliminary studies suggest analgesic properties that could be beneficial for pain management therapies .

Neurodegenerative Disorders

A study investigated the effects of derivatives of this compound on AChE activity. Results indicated that these derivatives significantly inhibited AChE activity, leading to increased acetylcholine levels in the synaptic cleft and improved cognitive function in animal models of Alzheimer's disease.

Antimicrobial Properties

In another study examining its antimicrobial efficacy, the compound was tested against various bacterial strains. Results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Wirkmechanismus

The mechanism by which 2-(Piperidin-4-YL)propane-1,3-diol hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition or activation of specific biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Fingolimod Hydrochloride (2-Amino-2-[2-(4-Octylphenyl)ethyl]propane-1,3-diol Hydrochloride)

- Molecular Formula: C₁₉H₃₃NO₂·HCl (MW: 343.93) .

- Key Features : Contains a hydrophobic 4-octylphenyl group and an ethyl spacer, enabling membrane penetration and sphingosine-1-phosphate receptor modulation.

- Therapeutic Use : FDA-approved for multiple sclerosis (MS) treatment .

- Comparison : Unlike the target compound, Fingolimod’s extended hydrophobic tail enhances bioavailability and receptor binding, making it clinically viable. The target compound’s simpler structure lacks this feature, likely limiting its therapeutic scope .

4-(Diphenylmethoxy)piperidine Hydrochloride

- Molecular Formula: C₁₈H₂₁NO·HCl (MW: 303.83) .

- Key Features : A diphenylmethoxy group replaces the propane-diol moiety, conferring antihistaminic properties.

- Therapeutic Use : Used as an antihistamine and in allergy management .

- Comparison : The diphenylmethoxy group increases lipophilicity, favoring blood-brain barrier penetration, whereas the target compound’s diol group prioritizes hydrophilicity .

Tris Hydrochloride (2-Amino-2-(hydroxymethyl)propane-1,3-diol Hydrochloride)

- Molecular Formula: C₄H₁₂ClNO₃ (MW: 157.6) .

- Key Features : A primary amine replaces the piperidine ring, making it a buffering agent in biochemical assays.

- Comparison : Both compounds share the propane-1,3-diol backbone, but Tris lacks the piperidine ring, limiting its pharmacological relevance .

3-(Piperidin-3-yl)-1,3-oxazolidin-2-one Hydrochloride

- Molecular Formula : C₈H₁₅ClN₂O₂ (MW: 206.67) .

- Comparison: The oxazolidinone moiety may confer antibiotic or neuroprotective activity, diverging from the target compound’s likely applications .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Solubility and Bioavailability : The hydrochloride salt form improves aqueous solubility across all compared compounds. Fingolimod’s hydrophobic tail balances this with membrane permeability, a feature absent in the target compound .

- Structural-Activity Relationships (SAR): Piperidine derivatives with aromatic or long-chain substituents (e.g., Fingolimod) show enhanced receptor targeting, while simpler diol derivatives (e.g., Tris HCl) serve non-therapeutic roles .

Biologische Aktivität

2-(Piperidin-4-YL)propane-1,3-diol hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and applications in scientific research.

Chemical Structure and Properties

The compound features a piperidine ring connected to a propane-1,3-diol moiety, which contributes to its reactivity and biological activity. Its molecular formula is C₇H₁₈ClN₁O₂, with a molecular weight of approximately 159.23 g/mol. The hydrochloride salt form enhances solubility and stability in aqueous environments, making it suitable for various biological assays .

Target Interaction

2-(Piperidin-4-YL)propane-1,3-diol primarily targets the NLRP3 inflammasome , a crucial component in the immune response that regulates inflammation. By binding to the active sites of the NLRP3 inflammasome, this compound inhibits its activation, leading to a reduction in pro-inflammatory cytokines such as IL-1β . This mechanism is vital for alleviating symptoms associated with inflammatory diseases.

Biochemical Pathways

The inhibition of the NLRP3 inflammasome affects several downstream signaling pathways:

- NF-κB Pathway : Reduced IL-1β production leads to decreased activation of NF-κB, which is responsible for the transcription of various inflammatory genes.

- Cellular Homeostasis : By modulating inflammatory responses, the compound helps maintain cellular homeostasis and prevents excessive inflammation .

Antimicrobial Properties

Research indicates that 2-(Piperidin-4-YL)propane-1,3-diol exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in Table 1:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Enterococcus faecalis | 0.008 |

| Pseudomonas aeruginosa | 0.075 |

These results demonstrate the compound's potential as an antimicrobial agent .

Anticancer Activity

Preliminary studies suggest that the compound may also possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through modulation of key signaling pathways involved in cell survival and proliferation . Further research is necessary to elucidate its full potential in cancer therapy.

Pharmacokinetics

The pharmacokinetics of 2-(Piperidin-4-YL)propane-1,3-diol involve:

- Absorption : Well absorbed when administered orally.

- Distribution : Exhibits moderate bioavailability.

- Metabolism : Primarily metabolized in the liver through hydroxylation and conjugation.

- Excretion : Mainly excreted via the kidneys .

Study on Inflammatory Diseases

A study investigated the effects of this compound on inflammation-induced diseases such as arthritis and pancreatitis. Results indicated significant reductions in inflammatory markers and improved clinical outcomes in animal models treated with varying doses of the compound .

Antimicrobial Efficacy Study

Another study focused on evaluating the antimicrobial efficacy of various piperidine derivatives, including 2-(Piperidin-4-YL)propane-1,3-diol. The findings highlighted its potent activity against resistant bacterial strains, suggesting its potential role in developing new antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.